1-(1-Phenylethyl)pyrrolidin-3-amine

Vue d'ensemble

Description

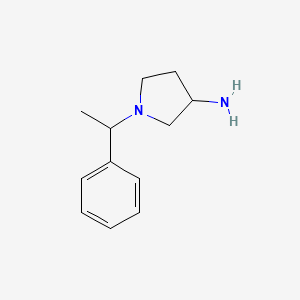

1-(1-Phenylethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a phenylethyl group at the nitrogen atom and an amine group at the third carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)pyrrolidin-3-amine can be synthesized through various methods. One common approach involves the reaction of 1-phenylethylamine with 3-pyrrolidinone under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Phenylethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds, including 1-(1-Phenylethyl)pyrrolidin-3-amine, have potential as antiviral agents. Studies have focused on designing inhibitors for HIV-1 protease by incorporating pyrrolidine moieties into their structure. These compounds have shown promising results in enhancing protease inhibitory activity, which is crucial for the development of effective antiviral therapies .

Antibacterial Properties

Pyrrolidine derivatives have also been investigated for their antibacterial properties. The synthesis of 3-aminopyrrolidine derivatives has led to the discovery of compounds with significant antibacterial activities against various pathogens. These findings suggest that this compound and its analogs could serve as lead compounds in the development of new antibacterial agents .

Enzyme Inhibition Studies

Dipeptidyl Peptidase IV Inhibitors

The compound has been studied for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which plays a role in glucose metabolism and is a target for diabetes treatment. Research indicates that modifications to the pyrrolidine structure can enhance inhibitory potency against DPP-IV, making it a candidate for further development in diabetes management .

Tyrosinase Inhibition

Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production and implicated in various skin disorders. The compound's structural features may allow it to act as an effective tyrosinase inhibitor, providing a basis for developing skin-lightening agents or treatments for hyperpigmentation .

Synthetic Methodologies

Chiral Synthesis

The ability to synthesize chiral amines is vital in pharmaceutical chemistry. This compound can be utilized as a chiral building block in asymmetric synthesis processes. It has been shown to facilitate enantioselective reactions, allowing chemists to produce optically active compounds with high efficiency .

Catalytic Applications

The compound can also serve as a ligand in catalytic reactions, particularly in copper-catalyzed processes. Its application in enantioselective A^3-coupling reactions demonstrates its versatility as a catalyst or ligand, which can enhance reaction selectivity and yield .

Case Study 1: HIV-1 Protease Inhibitors

A series of studies have demonstrated that integrating this compound into HIV protease inhibitors significantly improves their binding affinity and inhibitory activity compared to previous generations of inhibitors. The molecular insights gained from X-ray crystallography have guided the design process, leading to compounds with enhanced antiviral efficacy .

Case Study 2: DPP-IV Inhibitors

In the context of diabetes research, several derivatives of this compound were synthesized and tested for DPP-IV inhibition. The results showed that specific modifications on the pyrrolidine ring led to improved potency and selectivity over existing DPP-IV inhibitors such as sitagliptin .

Mécanisme D'action

The mechanism of action of 1-(1-Phenylethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Pyrrolidine: A simple cyclic amine with a similar ring structure but lacking the phenylethyl group.

1-Phenylethylamine: A primary amine with a phenylethyl group but lacking the pyrrolidine ring.

N-Phenylpyrrolidine: A compound with a phenyl group directly attached to the nitrogen of the pyrrolidine ring.

Uniqueness: 1-(1-Phenylethyl)pyrrolidin-3-amine is unique due to the presence of both the phenylethyl group and the pyrrolidine ring, which confer distinct chemical and biological properties

Activité Biologique

1-(1-Phenylethyl)pyrrolidin-3-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of a phenylethyl group. Its structure can be represented as follows:

This compound exhibits properties typical of amines, which may influence its solubility and interaction with biological targets.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

- Stimulant Activity : Similar compounds have shown stimulant effects, possibly through dopamine release.

- Analgesic Properties : Some studies suggest potential analgesic effects, akin to certain opioids.

| Effect | Description | References |

|---|---|---|

| Stimulant Activity | Potential to enhance dopamine release | |

| Analgesic Properties | Possible pain-relief mechanisms |

Case Studies

Several case studies have investigated the biological activity of structurally related compounds or analogs:

- Opioid Receptor Activation : A study explored the activation of μ and κ-opioid receptors by synthetic opioids. Although this compound was not the primary focus, insights into similar structures suggest possible interactions with opioid receptors, which could lead to analgesic effects .

- Pharmacokinetics and Toxicology : Research on related amines has highlighted their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for assessing the safety and efficacy of new compounds in clinical settings .

Safety and Toxicology

The safety profile of this compound remains under-researched. However, concerns regarding nitrosamine formation in amine-containing compounds have been raised. The potential for genotoxicity necessitates further investigation into the long-term effects of exposure to this compound .

Propriétés

IUPAC Name |

1-(1-phenylethyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10(11-5-3-2-4-6-11)14-8-7-12(13)9-14/h2-6,10,12H,7-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDDLDNYCOENHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.